molecular formula C5H11NO3 B054924 Ethyl (2R)-2-(hydroxyamino)propanoate CAS No. 120049-41-4

Ethyl (2R)-2-(hydroxyamino)propanoate

Cat. No.: B054924
CAS No.: 120049-41-4
M. Wt: 133.15 g/mol
InChI Key: WDYSSBPZPQWYSS-SCSAIBSYSA-N
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Description

Ethyl (2R)-2-(hydroxyamino)propanoate is a chiral ester characterized by a hydroxyamino (-NHOH) group at the β-position of the propanoate backbone. Its stereochemistry (R-configuration) and functional groups confer unique reactivity, making it valuable in synthesizing heterocyclic compounds and bioactive molecules. For instance, Konstantinova et al.

Properties

CAS No.

120049-41-4

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

ethyl (2R)-2-(hydroxyamino)propanoate

InChI

InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1

InChI Key

WDYSSBPZPQWYSS-SCSAIBSYSA-N

SMILES

CCOC(=O)C(C)NO

Isomeric SMILES

CCOC(=O)[C@@H](C)NO

Canonical SMILES

CCOC(=O)C(C)NO

Synonyms

D-Alanine, N-hydroxy-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Stereochemistry Notable Reactivity/Applications
Ethyl (2R)-2-(hydroxyamino)propanoate Hydroxyamino (-NHOH), ester R-configuration Forms fused oxazinoxazines ; bioactive potential
Ethyl 2-oxopropanoate Keto (-CO), ester N/A Lacks reactivity with S₂Cl₂ in oxazinoxazine synthesis
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate Cyano (-CN), ethoxycarbonyl, amino N/A Precursor for N-protected heterocycles (e.g., pyridopyrimidinones)
Fenoxaprop-P-ethyl Benzoxazolyl, phenoxy, ester R-enantiomer Herbicidal activity due to chiral phenoxy group
Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate Phenolic hydroxyl, ester R-configuration Potential agrochemical applications
Ethyl 2-methylpropanoate Methyl, ester N/A Volatile ester contributing to fruity odors (e.g., durian)

Key Observations :

  • The hydroxyamino group in this compound enables nucleophilic reactivity, facilitating heterocycle formation, unlike keto or cyano derivatives.
  • Stereochemistry (R-configuration) is critical for bioactivity in compounds like fenoxaprop-P-ethyl and Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate .

Physicochemical Properties

Property This compound Ethyl 2-oxopropanoate Ethyl 2-methylpropanoate
Boiling Point Likely high (polar functional groups) Moderate Low (volatile ester)
Solubility Polar solvents (e.g., DMSO, water) Moderate in ethanol Hydrophobic
Stability Sensitive to oxidation (NHOH group) Stable Stable

Analytical Data

  • NMR Spectroscopy: this compound: Hydroxyamino protons show distinct shifts (δ ~5–6 ppm), while methyl groups resonate near δ 1.2–1.5 ppm . Ethyl 2-methylpropanoate: Simpler spectrum with methyl resonances at δ 1.0–1.3 ppm and ester carbonyl at δ ~170 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions for phosphonates and cyano derivatives (e.g., m/z 256 [M + Na]⁺ for Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate) .

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